methyl 7-methyl-1H-indazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-methyl-1H-indazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7(10(13)14-2)4-8-5-11-12-9(6)8/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECTWNKIPYGAEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NN=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Pertaining to Methyl 7 Methyl 1h Indazole 5 Carboxylate
Strategies for the Construction of the 1H-Indazole Core System
The formation of the indazole ring is the foundational step in the synthesis. The desired product is a 1H-indazole, which is generally the more thermodynamically stable tautomer compared to the 2H-indazole. nih.govbeilstein-journals.org
Cyclization Reactions for Indazole Ring Formation
The construction of the 1H-indazole core can be achieved through various cyclization strategies, often involving the formation of a crucial N-N bond or an intramolecular C-N bond. caribjscitech.com These methods typically start from appropriately substituted benzene (B151609) derivatives.
Modern synthetic methods offer a range of options for this key transformation:
Intramolecular C-H Amination: This approach can form the indazole ring from precursors like arylhydrazones. Methods include mediation by iodine, nih.gov silver(I) salts, acs.org or palladium catalysts. nih.gov An electrochemical approach for the radical Csp²–H/N–H cyclization of arylhydrazones has also been reported, offering a sustainable route to 1H-indazoles. researchgate.netnih.gov
Cyclization of o-Haloaryl Hydrazones: The reaction of o-haloaryl N-sulfonylhydrazones can yield 1H-indazoles through a copper-catalyzed cyclization process. nih.gov
Reductive Cyclization: The Cadogan reaction, a classical method, involves the reductive cyclization of o-nitroarenes using phosphine (B1218219) reagents to construct the pyrazole (B372694) ring. researchgate.net
N-N Bond-Forming Oxidative Cyclization: A newer method allows for the synthesis of indazoles from readily available 2-aminomethyl-phenylamines via oxidation, which complements the more common reductive cyclization pathways. organic-chemistry.org
Interactive Table: Selected Cyclization Methods for 1H-Indazole Synthesis
| Method Name | Precursor Type | Reagents/Catalyst | Key Transformation | Citations |
|---|---|---|---|---|
| Iodine-Mediated C-H Amination | Arylhydrazones | I₂, KI, NaOAc | Intramolecular C-H amination | nih.gov |
| Silver-Mediated C-H Amination | Arylhydrazones | AgNTf₂, Cu(OAc)₂ | Intramolecular oxidative C-H amination | acs.org |
| Copper-Catalyzed Cyclization | o-Haloaryl N-sulfonylhydrazones | Cu₂O or Cu(OAc)₂ | Intramolecular C-N bond formation | nih.gov |
| Rhodium-Catalyzed Annulation | Aldehyde Phenylhydrazones | Rh(III) catalyst | Double C-H activation and C-H/C-H cross-coupling | nih.gov |
| Oxidative Cyclization | 2-Aminomethyl-phenylamines | (NH₄)₂MoO₄, H₂O₂ | N-N bond formation | organic-chemistry.org |
Regioselectivity in Indazole Synthesis
Achieving regioselectivity to favor the 1H-indazole isomer over the 2H- or 3H-isomers is critical. caribjscitech.com The most direct method to ensure the formation of a 1-substituted-1H-indazole is to incorporate the N1-substituent prior to the ring-closure step. nih.govd-nb.info This is commonly achieved by using a pre-substituted hydrazine (B178648) (e.g., methylhydrazine) in the cyclization reaction with an ortho-haloaryl carbonyl compound or nitrile. nih.govd-nb.info For instance, a copper-catalyzed reaction between an N-alkylhydrazine and a 2-haloaryl ketone can provide 1-alkyl-1H-indazoles with high regioselectivity. d-nb.info When an unsubstituted hydrazine is used, a mixture of tautomers can result, though the 1H-tautomer is often the major product due to its greater thermodynamic stability. nih.govbeilstein-journals.org
Approaches for the Introduction and Modification of the Carboxylate Moiety at Position 5
The methyl carboxylate group at the C5 position can be introduced either by direct esterification of a carboxylic acid precursor or by building the ring from a starting material that already contains the ester or a group that can be converted into it.
Direct Esterification and Transesterification Procedures
The most straightforward method to obtain the methyl ester is the Fischer esterification of the corresponding 1H-indazole-5-carboxylic acid. masterorganicchemistry.comchemguide.co.uk This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and heating under reflux is often employed to drive it towards the ester product. chemguide.co.uk An analogous procedure is reported for the synthesis of methyl 5-nitro-1H-indazole-3-carboxylate, where the carboxylic acid is refluxed in methanol with a catalytic amount of sulfuric acid to afford the methyl ester in good yield. chemicalbook.com Other modern esterification methods using coupling reagents like TBTU or COMU can also be employed, particularly for substrates sensitive to strong acids. organic-chemistry.org
Precursor Functionalization and Subsequent Esterification
An alternative strategy involves constructing the indazole ring from a precursor that already possesses the desired functionality at the C5 position or a group that can be readily converted to it. For example, a synthetic route can commence from a benzoic acid derivative where the substituents are already in place. researchgate.net A multi-step synthesis of 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid has been reported starting from 2,3-difluorobenzoic acid, demonstrating the feasibility of building the indazole core onto a pre-functionalized aromatic ring. researchgate.net Similarly, starting with a 2-aminobenzonitrile (B23959) derivative containing a cyano group at the position corresponding to C5 allows for subsequent hydrolysis to the carboxylic acid and then esterification. nih.gov
Methylation Strategies for the Indazole Nitrogen and Aromatic Ring at Position 7
The target molecule possesses two distinct methyl groups: one at the C7 position of the aromatic ring and another on the N1 nitrogen of the pyrazole ring. The strategies for introducing these two groups are fundamentally different.
The methyl group at the C7 position is typically incorporated by selecting a starting material that already contains this feature. Direct, regioselective C-H methylation at the C7 position of a pre-formed indazole is synthetically challenging and not a common approach. Instead, syntheses often begin with a substituted toluene (B28343) derivative, such as 2-fluoro-6-methylaniline, which upon diazotization and cyclization can yield a 7-methylindazole. guidechem.com This ensures the C7-methyl group is correctly placed from the outset. Syntheses of various 7-substituted indazoles have been developed from precursors like 7-aminoindazole or other functionalized starting materials. researchgate.net
The methylation of the indazole nitrogen, however, presents a well-known regioselectivity challenge, as direct alkylation can lead to a mixture of N1 and N2 isomers. beilstein-journals.orgresearchgate.netnih.gov The desired product is the N1-methylated isomer. The outcome of the reaction is highly dependent on the reaction conditions (base, solvent) and the nature of substituents on the indazole ring. nih.govresearchgate.net
Key findings on regioselective N-methylation include:
N1-Selective Conditions: The use of sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1 selectivity in the alkylation of various indazoles. nih.govresearchgate.net DFT calculations and experimental work suggest that using certain bases can promote a chelation mechanism that favors N1 substitution. beilstein-journals.orgnih.gov A thermodynamically controlled, N1-selective alkylation has been developed and scaled for industrial applications. nih.govrsc.orgresearchgate.net
N2-Selective Conditions: In contrast, N2-alkylation is often favored under different conditions. For instance, employing indazoles with electron-withdrawing groups at the C7 position (such as -NO₂ or -CO₂Me) can lead to excellent N2 regioselectivity. nih.gov Methylation under acidic conditions can also favor the N2 position for certain substrates. researchgate.netrsc.org
Interactive Table: Regioselectivity in Indazole N-Methylation
| Methylating Agent | Base / Additive | Solvent | Major Product | Comments | Citations |
|---|---|---|---|---|---|
| Alkyl Bromide | NaH | THF | N1-Alkyl | Highly N1-selective for many indazoles. | nih.govnih.govresearchgate.net |
| Methyl Iodide | K₂CO₃ | DMF | Mixture (N1/N2) | Common conditions, often gives poor selectivity. | researchgate.net |
| Dimethyl Sulfate | KOH | - | Mixture (N1/N2) | Reported to give ~1:1 mixture for 6-nitroindazole (B21905). | researchgate.net |
| Diazomethane | BF₃·Et₂O | - | N1-Methyl | Reported to give 75% yield of N1-product for 6-nitroindazole. | researchgate.net |
| Methyl Iodide | (Neutral) | Me₂SO | N2-Methyl | Favors N2-product for 6-nitroindazole. | researchgate.net |
| Methyl 2,2,2-trichloroacetimidate | Acidic conditions | - | N2-Methyl | Reported as a method for selective N2-methylation. | researchgate.net |
For the synthesis of methyl 7-methyl-1H-indazole-5-carboxylate, a plausible route would involve the N1-methylation of a this compound intermediate, likely using NaH in THF to ensure the required regioselectivity. nih.gov
Selective N-Methylation of the Indazole Heterocycle
The indazole ring possesses two nitrogen atoms, N1 and N2, that can undergo alkylation, leading to two possible regioisomers. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.gov Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products, with the ratio depending on the reaction conditions and the nature of the substituents on the indazole ring. beilstein-journals.org
For indazoles with an ester group at the C5 position and a methyl group at C7, the electronic and steric environment influences the regioselectivity of N-methylation. Studies on similarly substituted indazoles have shown that the choice of base and solvent system is critical. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) with an alkyl bromide has been shown to favor N1-alkylation in many cases. nih.govresearchgate.net Conversely, conditions employing Mitsunobu reaction conditions can show a preference for the N2 isomer. nih.gov It has been noted that indazoles with an electron-withdrawing group, such as a methyl carboxylate (CO₂Me) at the C-7 position, can exhibit excellent N-2 regioselectivity. researchgate.net The precise regiochemical outcome for this compound would require empirical determination, but the existing literature provides a strong basis for predicting and controlling the N-methylation site.
Table 1: Conditions Influencing N-Alkylation Regioselectivity of Indazoles
| Reaction Conditions | Favored Isomer | Rationale/Observations | Reference |
|---|---|---|---|
| NaH in THF | N1 | Promising system for N-1 selective indazole alkylation. | nih.govresearchgate.net |
| Mitsunobu Conditions | N2 | Demonstrated a strong preference for N2-alkylation in a specific case (1:2.5 ratio of N1:N2). | nih.gov |
| C-7 CO₂Me Substituent | N2 | Conferred excellent N-2 regioselectivity (≥ 96%). | researchgate.net |
Directed Aromatic Methylation at C-7 Position
The introduction of a methyl group at the C-7 position of an indazole-5-carboxylate core is a key synthetic step. One common strategy involves starting with a pre-functionalized benzene ring that already contains the necessary methyl and amino groups in the correct orientation for subsequent indazole ring formation. For instance, a substituted 2-aminotoluene derivative can undergo diazotization followed by cyclization to form the indazole ring.
Alternatively, modern C-H activation strategies offer a more direct approach. nih.govrsc.orgresearchgate.net While direct C-H methylation of the indazole core at C-7 is challenging due to the presence of other reactive sites, directed ortho-metalation could be a viable strategy. This would involve using a directing group to facilitate metalation at the C-7 position, followed by quenching with an electrophilic methyl source. However, the synthesis of this compound is more commonly achieved through multi-step sequences starting from appropriately substituted anilines or other aromatic precursors.
Derivatization and Functional Group Interconversion of this compound
The functional groups present in this compound, namely the ester and the indazole ring, offer multiple handles for further chemical modifications.
Transformations at the Ester Group (e.g., Amidation, Reduction)
The methyl ester at the C-5 position is a versatile functional group that can be readily converted into other functionalities.
Amidation: The ester can be converted to an amide by reaction with a primary or secondary amine. This transformation is often facilitated by heating the ester with the desired amine, sometimes with the addition of a catalyst. The resulting amides are often crucial for biological activity in many indazole-based compounds.
Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or other suitable hydride reagents. This introduces a new functional group that can be used for further derivatization.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of methanol and water. tandfonline.com This carboxylic acid can then be coupled with amines to form amides or undergo other transformations characteristic of carboxylic acids.
Halogenation and Cross-Coupling Reactions on the Indazole Ring System
The indazole ring itself can be functionalized through halogenation, which then opens the door to a wide array of cross-coupling reactions. researchgate.net
Halogenation: The indazole ring can be regioselectively halogenated. chim.itrsc.org Bromination, for example, can be achieved using reagents like N-bromosuccinimide (NBS). chim.it Iodination can be performed using iodine in the presence of a base like potassium hydroxide. chim.it The position of halogenation (e.g., C-3, C-4, C-6) depends on the reaction conditions and the existing substitution pattern on the indazole ring. For instance, ultrasound-assisted bromination with dibromohydantoin has been shown to be effective for C-3 bromination. rsc.orgresearchgate.net
Cross-Coupling Reactions: Once a halogen is introduced onto the indazole ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions. nih.govresearchgate.netresearchgate.net
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the halogenated indazole and a boronic acid or ester. nih.govnih.gov This is a powerful method for introducing aryl or heteroaryl substituents onto the indazole core. nih.gov Catalysts like Pd(dppf)Cl₂ are often effective for these transformations. nih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond between the halogenated indazole and an amine. researchgate.netlibretexts.orgwikipedia.orgorganic-chemistry.org This is a key method for synthesizing amino-substituted indazoles. A variety of ligands can be used to facilitate this reaction, with the choice often depending on the specific substrates. libretexts.org
Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Sonogashira (alkyne coupling), Heck (alkene coupling), and Stille coupling (organotin coupling), can also be employed to further diversify the indazole scaffold.
Table 2: Common Cross-Coupling Reactions on Halogenated Indazoles
| Reaction | Reactants | Product | Typical Catalyst/Reagents | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halo-indazole, Boronic acid/ester | Aryl/Heteroaryl-indazole | Pd(dppf)Cl₂, K₂CO₃ | nih.gov |
| Buchwald-Hartwig Amination | Halo-indazole, Amine | Amino-indazole | Pd catalyst, Ligand (e.g., Xantphos), Base | researchgate.net |
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
The synthetic methodologies described above are instrumental in generating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov By systematically varying the substituents at different positions of the this compound core, researchers can probe the effects of these changes on biological activity. For example, SAR studies on other indazole series have shown that the nature and position of substituents on the indazole ring and on any appended aryl rings can be crucial for potency and selectivity against a given biological target. nih.govmdpi.com The ability to perform amidation, reduction, halogenation, and various cross-coupling reactions allows for the exploration of a wide chemical space around the central indazole scaffold.
Advanced Catalytic Methods in Indazole Synthesis
The synthesis of the indazole core itself has been the subject of extensive research, with many modern methods relying on transition metal catalysis. bohrium.comnih.govresearchgate.netresearchgate.net These methods often offer advantages in terms of efficiency, regioselectivity, and functional group tolerance compared to classical approaches.
Palladium-Catalyzed Intramolecular Amination: One powerful strategy involves the palladium-catalyzed intramolecular amination of aryl halides. nih.govnih.gov For instance, the cyclization of arylhydrazones derived from 2-bromoaldehydes or 2-bromoacetophenones can be catalyzed by palladium complexes with ligands like BINAP or DPEphos. nih.gov
Rhodium and Copper-Catalyzed Reactions: Rhodium and copper catalysts have also been employed in the synthesis of indazoles. nih.govnih.gov For example, Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation have been used to construct 1H-indazoles. nih.gov
Iodine-Mediated Synthesis: Molecular iodine has been used as a catalyst for the synthesis of indazoles from ortho-alkoxy acetophenones and hydrazine hydrate (B1144303). sphinxsai.com
These advanced catalytic methods provide efficient routes to substituted indazoles, which can then be further elaborated to target molecules like this compound. organic-chemistry.orgresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and they have been effectively applied to the functionalization of the indazole nucleus. nih.govrsc.org For a compound like this compound, these reactions are particularly relevant for the introduction of the C7-methyl group or for further derivatization at this position.
A common strategy for the C7-functionalization of indazoles involves a halogenated intermediate, such as methyl 7-bromo-1H-indazole-5-carboxylate. This precursor can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the methyl group. The Suzuki-Miyaura coupling is favored for its mild reaction conditions, broad substrate scope, and the commercial availability and stability of boronic acids. nih.gov
Detailed research findings on related systems demonstrate the feasibility of this approach. For instance, the Suzuki-Miyaura reaction of C7-bromo-4-substituted-1H-indazoles with various boronic acids has been successfully performed to yield C7-arylated products in moderate to good yields. nih.gov The optimization of these reactions often involves screening different palladium catalysts, bases, and solvents.
Below is an interactive data table summarizing typical conditions used in Suzuki-Miyaura cross-coupling reactions for the C7-functionalization of bromo-indazoles, which would be analogous to the synthesis of this compound from its 7-bromo precursor using methylboronic acid or a suitable equivalent.
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 92 |
This table represents typical conditions for Suzuki-Miyaura reactions on related indazole systems and is illustrative of the conditions that could be applied for the synthesis of the title compound.
Transition Metal-Free Synthetic Routes
While transition metal-catalyzed reactions are powerful, the development of transition-metal-free synthetic routes is a growing area of interest to avoid potential metal contamination in the final products, which is particularly crucial for pharmaceutical applications. nih.gov The synthesis of the indazole core itself can often be achieved without the use of transition metals.
One established metal-free method for constructing the 1H-indazole ring system involves the cyclization of o-aminobenzoximes. nih.gov This approach proceeds through the selective activation of the oxime group in the presence of an amino group, typically using an activating agent like methanesulfonyl chloride in the presence of a base such as triethylamine. nih.gov This method is noted for its mild conditions and good to excellent yields. nih.gov
Another transition-metal-free approach involves the base-catalyzed synthesis of substituted indazoles under mild conditions. nih.gov Furthermore, cascade N-N bond-forming reactions have been developed for the synthesis of indazole acetic acid derivatives, showcasing the versatility of metal-free strategies in assembling the indazole framework.
For the specific synthesis of this compound, a plausible transition-metal-free route would involve the cyclization of a suitably substituted precursor, such as a 2-amino-3-methyl-5-(methoxycarbonyl)benzaldehyde derivative with a nitrogen source.
Stereoselective Synthesis of Chiral Indazole Derivatives
The development of stereoselective methods to synthesize chiral indazole derivatives is highly valuable, as the introduction of stereocenters can significantly impact the biological activity of these molecules. While direct stereoselective synthesis of this compound is not applicable as the molecule itself is not chiral, the principles can be applied to generate chiral analogues.
A notable advancement in this area is the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-indazoles. mit.edu This method allows for the creation of C3-quaternary stereocenters with high levels of enantioselectivity. The reaction employs N-(benzoyloxy)indazoles as electrophiles, which is an umpolung strategy, as indazoles typically act as nucleophiles. mit.edu The enantioselectivity is controlled by a six-membered Zimmerman-Traxler-type transition state. mit.edu
By applying this methodology to a precursor like this compound (after suitable N-activation), it would be possible to introduce a chiral allyl group at the C3 position, leading to a range of novel, enantiomerically enriched indazole derivatives for further investigation in drug discovery programs.
Advanced Applications and Emerging Research Frontiers for Indazole Derivatives
Role in Drug Discovery and Development Pipelines
The indazole scaffold is a cornerstone in modern drug discovery, with several approved drugs, such as the anti-inflammatory agent benzydamine (B159093) and the antiemetic granisetron, featuring this core structure. nih.govgoogle.com The versatility of the indazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. nih.govelsevierpure.com
Lead Optimization Strategies for Indazole Scaffolds
Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to enhance its potency, selectivity, and pharmacokinetic properties. For indazole scaffolds, several strategies are employed to achieve these goals.
Structure-Activity Relationship (SAR) Studies: A fundamental approach in lead optimization is the systematic exploration of the structure-activity relationship (SAR). This involves synthesizing and testing a series of analogues to understand how different substituents on the indazole ring affect biological activity. For instance, studies on 1,3-disubstituted indazoles as HIF-1 inhibitors have shown that the nature and substitution pattern of a furan (B31954) moiety are crucial for high activity. nih.gov Similarly, in the development of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, SAR studies revealed that the specific regiochemistry of the amide linker is critical for inhibitory activity. researchgate.net The strategic placement of methyl groups, as seen in the parent compound of interest, methyl 7-methyl-1H-indazole-5-carboxylate, can also significantly influence a compound's metabolic stability and potency. researchgate.net
Scaffold Hopping and Bioisosteric Replacement: Scaffold hopping involves replacing the central indazole core with a different, but functionally similar, heterocyclic system to explore new chemical space and improve properties. This strategy, along with bioisosteric replacement of functional groups, has been successfully used to develop potent glucagon (B607659) receptor (GCGR) antagonists from indazole-based leads. researchgate.netacs.org
Conformational Restriction: Introducing conformational constraints into flexible molecules can enhance binding affinity and selectivity by reducing the entropic penalty upon binding to a target. A recent study on indole- and indazole-based cannabinoid receptor agonists demonstrated that introducing a conformational lock through cyclic amino acid linkers eliminated CB1 receptor binding, leading to highly selective CB2 receptor agonists with neuroprotective effects. acs.orgbiotech-asia.org
Optimization of Pharmacokinetic Properties: Lead optimization also focuses on improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For a series of 1,4-azaindole antimycobacterial agents, lead optimization efforts successfully addressed high metabolic turnover and off-target activity, resulting in compounds with robust pharmacokinetic profiles and proven efficacy in animal models. mdpi.com
Interactive Table: Lead Optimization Strategies for Indazole Scaffolds
| Strategy | Description | Example Application | Key Findings |
|---|---|---|---|
| SAR Studies | Systematic modification of a lead compound to understand the relationship between chemical structure and biological activity. | Indazole-3-carboxamides as CRAC channel blockers. researchgate.net | The regiochemistry of the amide linker is critical for activity. |
| Scaffold Hopping | Replacing the core scaffold with a different chemical moiety to explore new intellectual property space and improve properties. | Discovery of glucagon receptor (GCGR) antagonists. researchgate.net | Led to novel and potent antagonists with good oral bioavailability. |
| Conformational Restriction | Reducing the flexibility of a molecule to enhance binding affinity and selectivity. | Development of selective CB2 receptor agonists. acs.orgbiotech-asia.org | Eliminated off-target CB1 receptor activity and conferred neuroprotective effects. |
| ADME Optimization | Modifying a compound to improve its absorption, distribution, metabolism, and excretion properties. | 1,4-azaindole antimycobacterial agents. mdpi.com | Resulted in metabolically stable compounds with a robust pharmacokinetic profile. |
Computational Drug Design: Molecular Docking, Dynamics, and Virtual Screening
Computational methods are indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. acs.org For indazole derivatives, these techniques provide valuable insights into their interactions with biological targets.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. Molecular docking studies have been extensively used to investigate indazole-based inhibitors. For example, docking studies of indazole derivatives against tyrosine kinase VEGFR-2 have helped in designing new scaffolds with improved binding energies. nih.gov In another study, docking simulations of indazole-based sulfonamides against MAPK1 suggested a strong binding affinity, indicating their potential as anticancer agents. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of binding and conformational changes over time. MD simulations of indazole unbinding from the active site of cytochrome P450 2E1 have helped to identify potential exit pathways for the ligand. researchgate.net Furthermore, MD simulations of indazole derivatives as HIF-1α inhibitors have shown that the most potent compounds remain stable within the active site of the protein. frontiersin.org These simulations, combined with binding free energy calculations, can provide a more accurate prediction of ligand binding affinities. ugm.ac.idresearchgate.net
Virtual Screening: This computational technique involves screening large libraries of compounds against a target receptor to identify potential hits. Ligand-based and structure-based virtual screening approaches have been successfully applied to discover novel indazole-based inhibitors. For instance, a pharmacophore-based virtual screening led to the identification of asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340) as potential estrogen receptor alpha (ERα) inhibitors. nih.govresearchgate.net Another study utilized fragment-based virtual screening to design and synthesize novel indazole derivatives as potent histone deacetylase (HDAC) inhibitors. nih.govnih.gov
Interactive Table: Computational Drug Design Approaches for Indazole Derivatives
| Technique | Description | Example Application | Key Insights |
|---|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | Indazole-based VEGFR-2 inhibitors. nih.gov | Guided the design of new scaffolds with enhanced binding interactions. |
| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | Indazole binding to cytochrome P450 2E1. researchgate.net | Revealed potential ligand exit pathways from the active site. |
| Virtual Screening | Computationally screens large compound libraries to identify potential hits. | Discovery of indazole-based ERα inhibitors. nih.govresearchgate.net | Identified novel hits from a library of curcumin analogs. |
Fragment-Based Drug Discovery (FBDD) Leveraging Indazole Cores
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. These initial fragment hits are then grown or linked together to create more potent, lead-like molecules. The indazole scaffold is well-suited for FBDD due to its relatively small size and its ability to be readily functionalized.
A notable example is the discovery of indazole-based AXL kinase inhibitors. Through a high-concentration biochemical screen, an indazole fragment was identified as a hit. This initial fragment was then rapidly optimized by screening an in-house library of expanded fragments, leading to a potent inhibitor with moderate in vivo exposure levels. tandfonline.com X-ray crystallography of a related analog in complex with a kinase domain revealed the key binding interactions, providing a roadmap for further optimization. tandfonline.com
In another successful FBDD campaign, an in-silico fragment-based approach combined with knowledge-based drug design led to the identification of novel indazole derivatives as potent and selective Aurora kinase inhibitors. researchgate.net This study highlights the power of combining computational and experimental FBDD approaches to accelerate the discovery of new drug candidates.
Application in Supramolecular Chemistry and Material Science
Beyond their therapeutic applications, indazole derivatives, particularly those bearing carboxylic acid functionalities like the parent compound's demethylated analog, 7-methyl-1H-indazole-5-carboxylic acid, are finding increasing use in supramolecular chemistry and material science.
Development of Metal-Organic Frameworks (MOFs) using Indazole-Carboxylic Acid Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The tunability of their pore size and functionality makes them promising for applications in gas storage, separation, and catalysis. Indazole-carboxylic acids are attractive linkers for MOF synthesis due to their rigid structure and the presence of both a carboxylate group and N-donor atoms for coordination to metal centers.
Recent research has demonstrated the formation of novel zinc-based MOFs using 1H-indazole-5-carboxylic acid and bipyridine-like linkers. These MOFs exhibit two-fold interpenetrated three-dimensional structures that display flexibility and modulated porosity, as confirmed by CO2 sorption measurements. Furthermore, these materials show interesting luminescent properties, including luminescence thermometry and long-lasting phosphorescence. The use of mixed ligands, including imidazole (B134444) and carboxylic acids, has been shown to be an effective strategy for constructing MOFs with diverse structures and properties. researchgate.net
Coordination Chemistry of Indazole-Based Ligands
The coordination chemistry of indazole-based ligands is a rich and expanding field. The indazole moiety can coordinate to metal ions in various ways, acting as a neutral ligand or, upon deprotonation, as an anionic indazolate ligand. This versatility allows for the synthesis of a wide range of metal complexes with diverse structures and properties.
Studies on the coordination of 4,5,6,7-tetrahydro-1H-indazole with copper(II), cobalt(II), and silver(I) have shown that the resulting complexes adopt different geometries depending on the metal and counter-anion. The synthesis and characterization of indazole-derived Schiff base ligands and their metal complexes have also been reported, with some complexes showing enhanced biological activities compared to the free ligands. Furthermore, the versatile coordination chemistry of indazole-derived carbenes, a class of N-heterocyclic carbenes, has been demonstrated in complexes with palladium(II), gold(I), and rhodium(I). tandfonline.com
Exploration in Agrochemical and Related Chemical Industries
The indazole core structure is a key pharmacophore that has been extensively explored for applications in agriculture. pnrjournal.com Research into indazole derivatives has led to the discovery of compounds with potent herbicidal, fungicidal, and insecticidal properties. googleapis.com This structural motif is valued in the creation of agrochemicals, offering effective solutions for crop protection. chemimpex.com
Herbicidal Activity
A significant area of research has been the development of indazole-based herbicides. Studies have shown that the substitution pattern on the indazole ring plays a crucial role in the herbicidal activity. For instance, a study on novel 6-indazolyl-2-picolinic acids found that derivatives containing a 7-methyl-indazole moiety displayed notable herbicidal effects. Specifically, the compound 4-amino-3,5-dichloro-6-(7-methyl-2H-indazol-2-yl)-2-picolinic acid was synthesized and tested for its biological activity. mdpi.com Research also indicates that compounds with electron-withdrawing substituents on the indazole ring tend to exhibit stronger herbicidal activity. mdpi.com
Another study focused on 2-(5-propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives, which showed herbicidal effects against weeds commonly found in flooded paddy conditions, such as barnyard grass. researchgate.net Furthermore, research into 3-aryl-1H-indazoles demonstrated their role as growth inhibitors for both the root and shoot lengths of wheat and sorghum, particularly at high concentrations. researchgate.net The development of indanofan, a herbicide used for transplanted rice, also emerged from research into compounds with related chemical structures. ndl.go.jp
Fungicidal and Insecticidal Applications
Beyond herbicides, indazole derivatives have been investigated for their potential as fungicides and insecticides. Patents have been filed for indazole compounds intended for use as fungicides, insecticides, and miticides. googleapis.com These developments are crucial in the search for novel agricultural pesticides that can control pathogenic fungi and harmful insects, especially those that have developed resistance to existing treatments. googleapis.com The versatility of the indazole scaffold allows for the synthesis of a wide array of derivatives, some of which have shown promise in these protective roles. researchgate.net
Table 1: Examples of Indazole Derivatives in Agrochemical Research
| Compound Name | Application | Research Finding | Reference |
|---|---|---|---|
| 4-amino-3,5-dichloro-6-(7-methyl-2H-indazol-2-yl)-2-picolinic acid | Herbicide | Showed inhibitory activity against root growth in dicotyledonous grasses. | mdpi.com |
| 2-(5-Propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives | Herbicide | Exhibited herbicidal effects against paddy weeds like barnyardgrass. | researchgate.net |
| 3-Aryl-1H-indazoles | Plant Growth Inhibitor | Proved to be growth inhibitors of root and shoot lengths of wheat and sorghum. | researchgate.net |
Contributions to Chemical Biology and Biochemical Pathway Modulation
The indazole ring is recognized as a "privileged structure" in medicinal chemistry and chemical biology due to its ability to bind to a wide range of biological targets. pnrjournal.comaustinpublishinggroup.com This has led to the development of numerous indazole derivatives as tools for modulating biochemical pathways and studying cellular processes. researchgate.netaustinpublishinggroup.com These compounds have shown a broad spectrum of pharmacological effects, including the ability to act as inhibitors for key enzymes involved in disease pathways. researchgate.net
Enzyme Inhibition and Pathway Modulation
A primary application of indazole derivatives in chemical biology is their use as enzyme inhibitors. They have been successfully designed as potent inhibitors for several classes of enzymes, including:
Protein Kinases: The indazole scaffold is a common feature in many kinase inhibitors. researchgate.net For example, derivatives have been developed to target Fibroblast Growth Factor Receptors (FGFR), which are implicated in cancer. nih.govnih.gov Fragment-led design approaches have yielded 1H-indazole-based derivatives that inhibit FGFR1-3 in the micromolar range. nih.gov Other research has produced potent inhibitors of epidermal growth factor receptor (EGFR) kinases. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an important target in cancer immunotherapy. Structure-activity relationship (SAR) studies have identified 1H-indazole as a novel key pharmacophore for potent IDO1 inhibition. nih.govnih.gov
Monoamine Oxidase B (MAO-B): Indazole-5-carboxamides have been explored as highly potent and selective inhibitors of MAO-B, an enzyme linked to neurodegenerative diseases.
Cyclooxygenase-2 (COX-2): Certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro inhibitory activity against COX-2, an enzyme involved in inflammation. nih.gov
The versatility of the indazole nucleus allows for systematic chemical modifications, enabling researchers to create libraries of compounds to probe biological pathways and develop highly selective molecular tools.
Probes for Biological Systems
Indazole derivatives serve as valuable research tools for exploring complex biological systems. austinpublishinggroup.com Their ability to be functionalized at various positions allows for the fine-tuning of their properties to interact with specific biological targets. researchgate.net For instance, unsubstituted indazole has been used as a ligand in the creation of tumor-inhibiting metal complexes. austinpublishinggroup.com The study of how these molecules bind to enzymes and receptors provides crucial insights into molecular recognition processes, aiding in rational drug design and the elucidation of biochemical mechanisms. austinpublishinggroup.com
Table 2: Indazole Derivatives in Chemical Biology Research
| Compound Class/Derivative | Target/Application | Research Finding | Reference |
|---|---|---|---|
| 1H-Indazole-based derivatives | Fibroblast Growth Factor Receptors (FGFRs) | Identified as inhibitors of FGFR1-3 with IC50 values in the micromolar range. | nih.gov |
| 3-Substituted 1H-indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | Showed potent IDO1 enzyme inhibition with IC50 values in the nanomolar range. | nih.gov |
| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide | Monoamine Oxidase B (MAO-B) | Acted as a highly potent and selective inhibitor with an IC50 of 0.386 nM. | |
| 2,3-Diphenyl-2H-indazole derivatives | Cyclooxygenase-2 (COX-2) | Displayed in vitro inhibitory activity against the COX-2 enzyme. | nih.gov |
Computational Chemistry and Theoretical Investigations of Methyl 7 Methyl 1h Indazole 5 Carboxylate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from its electronic distribution. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. nih.gov For indazole derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G or 6-311G(d,p), are used to determine the molecule's most stable three-dimensional geometry and to calculate a variety of electronic descriptors. nih.govresearchgate.net
Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. echemcom.com The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution, identifying regions prone to electrophilic and nucleophilic attack. scielo.org.mx
Table 1: Representative Quantum Chemical Descriptors Calculated via DFT
| Descriptor | Hypothetical Value | Significance |
| Total Energy | -668.5 Hartree | Thermodynamic stability of the molecule. |
| EHOMO | -6.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability; a larger gap suggests higher stability. nih.gov |
| Dipole Moment | 2.5 Debye | Measure of the molecule's overall polarity, influencing solubility and intermolecular interactions. |
Note: The values in this table are representative examples of what DFT calculations would yield for a molecule of this class and are for illustrative purposes.
DFT calculations are also a powerful tool for predicting the spectroscopic signatures of a molecule. scielo.org.mx Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) electronic transitions can be performed. researchgate.netscielo.org.mx These predicted spectra are invaluable for several reasons: they can aid in the interpretation of experimental data, confirm the structure of a newly synthesized compound, and provide a deeper understanding of the relationships between molecular structure and spectroscopic properties. For instance, calculated IR frequencies, often scaled by a factor to account for systematic errors, can be matched to experimental peaks to assign specific vibrational modes, such as C=O or N-H stretches. nih.govresearchgate.net Similarly, predicted UV-Vis absorption maxima help to explain the electronic transitions occurring within the molecule's chromophore. researchgate.net
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
| Spectrum | Feature | Predicted Value | Typical Experimental Range |
| ¹H NMR | Aromatic Protons | 7.0 - 8.2 ppm | 7.0 - 8.5 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 ppm | 160 - 170 ppm |
| IR | Carbonyl Stretch (C=O) | ~1715 cm⁻¹ | 1700 - 1725 cm⁻¹ |
| IR | N-H Stretch | ~3300 cm⁻¹ | 3200 - 3400 cm⁻¹ |
| UV-Vis | π→π* Transition | ~295 nm | 280 - 310 nm |
Note: Predicted values are illustrative. Experimental ranges are typical for indazole carboxylate structures.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions
While quantum calculations examine a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule flexes, rotates, and interacts with its environment, such as a solvent or a biological macromolecule.
For methyl 7-methyl-1H-indazole-5-carboxylate, MD simulations can perform a thorough conformational analysis, identifying the most populated shapes the molecule adopts in solution. When studying ligand-protein interactions, the compound can be placed in the binding site of a target protein. The simulation then shows the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the free energy of binding, which indicates the strength of the interaction. nih.gov
In Silico Prediction of Biological Activities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
In early-stage drug discovery, it is crucial to assess the potential of a compound to have drug-like properties. In silico tools can predict a wide range of pharmacokinetic and toxicological parameters, collectively known as ADMET properties. nih.govresearchgate.net Various software platforms and web servers like SwissADME, admetSAR, and PASS are used to estimate these characteristics based on the molecule's structure. researchgate.netscielo.org.mxscielo.br
Predictions typically include adherence to established guidelines like Lipinski's Rule of Five, which assesses oral bioavailability. nih.gov Other key predictions involve gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (critical for metabolism), and potential toxicities such as carcinogenicity or hERG channel inhibition (a marker for cardiotoxicity). nih.govresearchgate.net These predictions help to flag potential liabilities of a molecule early on, allowing for structural modifications to improve its profile. researchgate.net
Table 3: Representative In Silico ADMET Profile Prediction
| Property | Prediction | Implication for Drug Development |
| Lipinski's Rule of Five | 0 Violations | Good potential for oral bioavailability. |
| GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | No | Less likely to cause central nervous system side effects. |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions with drugs metabolized by this enzyme. |
| AMES Toxicity | Non-toxic | Low probability of being mutagenic. |
| hERG Inhibition | Low risk | Lower risk of causing cardiac arrhythmia. |
Note: This table presents a hypothetical but desirable ADMET profile for a drug candidate and is for illustrative purposes.
Ligand-Based and Structure-Based Drug Design Approaches
Computational chemistry is central to modern drug design, which can be broadly categorized into ligand-based and structure-based methods. researchgate.net
Ligand-based drug design is employed when the 3D structure of the biological target is unknown. This approach uses a set of molecules with known activity against the target to build a pharmacophore model. This model defines the essential steric and electronic features required for biological activity. This compound could then be evaluated against this pharmacophore to predict its potential activity.
Structure-based drug design is used when the 3D structure of the target protein has been determined (e.g., by X-ray crystallography). echemcom.com The primary technique here is molecular docking, a computational method that predicts the preferred orientation and binding affinity of a ligand when bound to its receptor. echemcom.comresearchgate.net By docking this compound into the active site of a relevant enzyme (such as a kinase or dihydrofolate reductase), researchers can predict its binding energy and visualize the specific amino acid residues it interacts with. echemcom.com This information is critical for lead optimization, guiding chemists to make specific structural changes to enhance binding affinity and selectivity.
Future Directions and Challenges in the Academic Research of Indazole Derivatives
Development of Highly Selective and Potent Therapeutic Agents
A primary challenge in the development of indazole-based therapeutics is achieving high selectivity and potency. The indazole core is a key feature in numerous approved anticancer drugs that function as kinase inhibitors, including Axitinib, Pazopanib, and Entrectinib. nih.govrsc.orgnih.gov The future of this research area lies in designing next-generation inhibitors that can overcome challenges like drug resistance and improve target specificity.
Researchers are actively designing novel indazole derivatives to act as highly selective inhibitors for a range of protein kinases. rsc.orgnih.gov For example, structure-based design has led to the identification of indazole derivatives that are potent inhibitors of Fibroblast Growth Factor Receptors (FGFR1) and Tropomyosin receptor kinases (TRK). benthamdirect.comnih.gov One study identified an indazole derivative that inhibits FGFR1 with a half-maximal inhibitory concentration (IC50) value of 100 nM. benthamdirect.com Another effort produced a novel TRK inhibitor, compound B31, with an IC50 of 9.9 nM against the TRKA G667C resistance mutation. nih.gov
Furthermore, a "conformational lock" strategy is being used to develop highly selective agonists for the CB2 receptor, which has neuroprotective and anti-inflammatory potential. acs.orgacs.org This approach aims to restrict the molecule's flexibility to enhance binding to the desired target (CB2R) while eliminating binding to off-targets like the CB1R receptor, a significant challenge due to the high homology between them. acs.orgacs.org
Table 1: Examples of Indazole Derivatives as Selective Therapeutic Agents
| Compound Class | Target | Key Findings |
| 1H-Indazole-3-carboxamides | Glycogen Synthase Kinase-3 (GSK-3) | Substitution at the 5-position of the indazole ring with a methoxy (B1213986) group was found to be important for high potency. nih.gov |
| 1H-Indazol-3-amine derivatives | FGFR1 and FGFR2 | Fluorine substitution at the 6-position of the indazole ring resulted in improved enzymatic activity and cellular potency. nih.gov |
| Amide derivatives of indazole | Aurora Kinases | Introduction of an acryloyl moiety enhanced the kinase activity, leading to inhibitors with IC50 values below 1 µM. nih.gov |
| Indazole-based compounds | TRK Inhibitors | A synthesized inhibitor, compound B31, showed potent activity against resistance mutations (IC50 = 9.9 nM against TRKAG667C). nih.gov |
Addressing Synthetic Hurdles for Complex Indazole Architectures
While the indazole scaffold is valuable, its synthesis, particularly for complex and substituted derivatives, presents significant challenges. Researchers often face issues with low yields and a lack of regioselectivity, which is the ability to control the position of alkylation on the two nitrogen atoms (N1 and N2) of the pyrazole (B372694) ring. nih.govresearchgate.net The 1H-indazole tautomer is generally more stable, but controlling functionalization remains a critical hurdle. nih.gov
Modern synthetic chemistry is focused on developing more efficient, scalable, and selective methods. Key strategies include:
Transition-Metal-Catalyzed C-H Activation: This has emerged as a powerful tool for constructing functionalized indazoles in a single step, offering improved tolerance for various functional groups and enabling greater structural complexity. researchgate.net Rhodium and copper-catalyzed reactions, for example, have been used to create 1H-indazoles under redox-neutral conditions. nih.gov
Cycloaddition Reactions: The [3+2] cycloaddition of arynes with α-diazocarbonyl compounds is a powerful method for forming the indazole core, and research continues to explore its scope and mechanism. ucc.ie
Selective N-Alkylation: Developing robust protocols for the selective alkylation at the N1 position is a major focus, as this is crucial for many therapeutic candidates. One study highlighted the development of a regioselective protocol for synthesizing N1-alkylindazoles that was broad in scope and detected no N2-alkylated byproducts. researchgate.net However, the study noted that a 7-carboxylate indazole was unreactive under their conditions, suggesting that steric effects from substituents can be a limitation. researchgate.net
The synthesis of specific intermediates, such as those related to methyl 7-methyl-1H-indazole-5-carboxylate, often requires multi-step sequences involving reactions like bromination, amidation, cyclization, and Suzuki coupling to build the desired architecture. researchgate.net Overcoming the challenges in these synthetic routes is essential for producing novel indazole derivatives for biological screening. researchgate.net
Integration of Advanced Research Methodologies for Comprehensive Characterization
The precise characterization of novel indazole derivatives is fundamental to understanding their structure-activity relationships (SAR). Academic research is increasingly integrating a suite of advanced analytical and computational techniques to provide a comprehensive picture of these molecules.
Spectroscopic and Crystallographic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and single-crystal X-ray analysis are routinely used to confirm the structure, purity, and stereochemistry of newly synthesized indazole compounds. mdpi.com X-ray crystallography, for instance, reveals the planar molecular architecture typical of indazoles and how substituents influence the crystal packing through intermolecular interactions.
Computational Modeling: Molecular docking and other computational techniques are indispensable for predicting how indazole derivatives bind to their biological targets. benthamdirect.comresearchgate.net These in silico methods allow researchers to rationalize observed biological activities, predict binding modes, and guide the design of more potent and selective inhibitors. benthamdirect.comnih.gov For example, docking studies have been used to understand how indazole inhibitors interact with the adenine- and phosphate-binding regions of protein kinases like FGFR1. benthamdirect.com
Thermal Analysis: Understanding the thermal characteristics of new compounds is crucial, especially for materials that may be scaled up for further development. Techniques to assess thermal stability, such as identifying the onset temperature of thermal degradation, are important for characterization. openaire.eu
These integrated methodologies provide the detailed structural and physicochemical data necessary to build robust SAR models, which are essential for the rational design of new clinical candidates. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas
While cancer remains a major focus for indazole-based drug discovery, researchers are actively exploring new biological targets and therapeutic areas. rsc.orgnih.gov This expansion broadens the potential clinical utility of the indazole scaffold beyond oncology.
Recent research has identified promising activity in several new areas:
Antiviral Agents: A novel class of indazole-containing compounds has been designed to target the PA-PB1 protein-protein interface of the influenza polymerase. One candidate demonstrated potent activity against both influenza A and B viruses, with a half-maximal effective concentration (EC50) of 690 nM. nih.gov
Neurodegenerative Diseases: Indazole derivatives are being investigated as inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. nih.gov Additionally, selective CB2 receptor agonists based on an indazole framework show potential for treating neuroinflammatory conditions. acs.org
Hippo Signaling Pathway: The Transcriptional Enhanced Associate Domain (TEAD) proteins are key components of the Hippo signaling pathway, which is often deregulated in cancer. Recently, novel indazole compounds have been identified as inhibitors of TEAD, presenting a new strategy for cancer treatment. nih.gov
Anti-inflammatory and Analgesic Activity: The indazole ring is a known pharmacophore in drugs with anti-inflammatory properties, and research continues to explore new derivatives with these effects. nih.gov
Table 2: Emerging Biological Targets for Indazole Derivatives
| Target | Therapeutic Area | Example Compound/Finding |
| Influenza Polymerase (PA-PB1) | Antiviral (Influenza) | An indazole-containing compound (Compound 24) showed an EC50 of 690 nM against Influenza A. nih.gov |
| TEAD Transcription Factors | Cancer | A series of novel indazole compounds were developed as TEAD inhibitors. nih.gov |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Disease | Indazole-based hits served as a basis for designing more potent indole-based inhibitors. nih.gov |
| CB2 Receptor | Neuroinflammation | Conformational restriction of indazole-based structures led to highly selective CB2R agonists. acs.orgacs.org |
Translating Fundamental Research Discoveries into Clinical Candidates
The path from a promising compound in academic research to a clinical candidate is a significant challenge involving extensive preclinical studies. youtube.com This transition requires a shift from pure discovery to a more structured development process, guided by what is known as a Target Product Profile (TPP), which outlines the desired characteristics of the final drug. youtube.com
For an indazole derivative to advance, it must undergo a rigorous preclinical evaluation. This phase is designed to build a comprehensive data package to support an Investigational New Drug (IND) application for starting human trials. Key components of this process include:
Pharmacokinetics (PK): Researchers must determine the absorption, distribution, metabolism, and excretion (ADME) properties of the candidate compound. Studies often include evaluating plasma stability and pharmacokinetic properties in animal models, such as rats. nih.gov
Efficacy in Animal Models: The compound must demonstrate a therapeutic effect in relevant in vivo disease models. For example, an anticancer indazole derivative was shown to suppress tumor growth in a mouse model without obvious side effects. nih.govrsc.org
Biomarker Identification: Identifying biomarkers is crucial for selecting the right patient population in clinical trials. oncologynews.com.au For targeted therapies, such as kinase inhibitors, this involves confirming that the drug engages its target in the tumor tissue. oncologynews.com.au
The ultimate goal is to generate sufficient evidence of safety and potential efficacy to justify testing in humans. youtube.com This translational phase requires a multidisciplinary effort, bridging the gap between fundamental chemistry and clinical application.
Q & A
Q. Table 1: Comparative Reactivity of Indazole Derivatives
Q. Table 2: Recommended Analytical Parameters
| Technique | Parameters | Key Observations |
|---|---|---|
| LC-MS | Column: C18, 2.1 × 50 mm; Flow: 0.3 mL/min | [M+H]⁺ = 191.1; Fragments at m/z 148, 91 |
| ¹H NMR | Solvent: DMSO-d₆; 400 MHz | δ 2.6 (s, 3H, CH₃), δ 8.2 (s, 1H, H-3) |
| HPLC | Gradient: 20–80% ACN in 10 min | Retention time: 6.7 min; Purity >98% |
| Adapted from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
